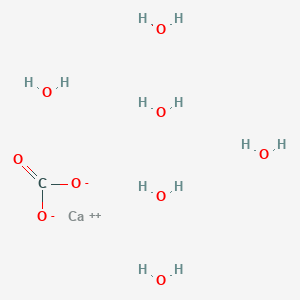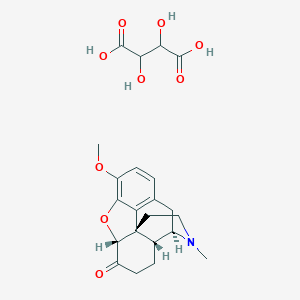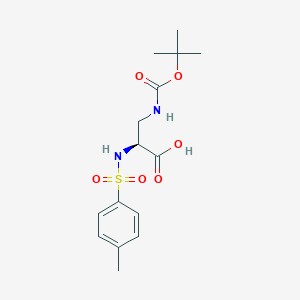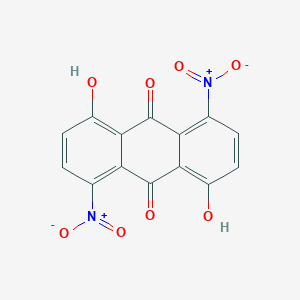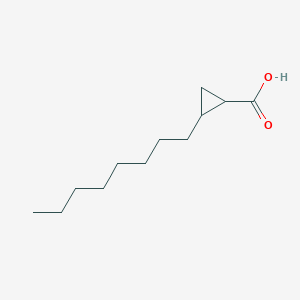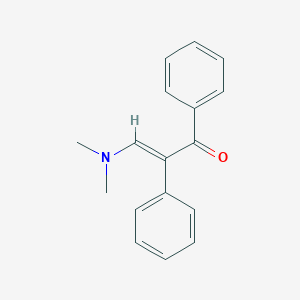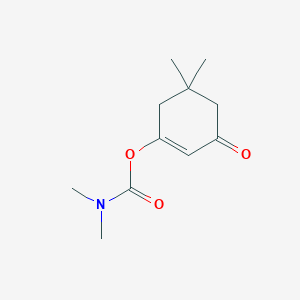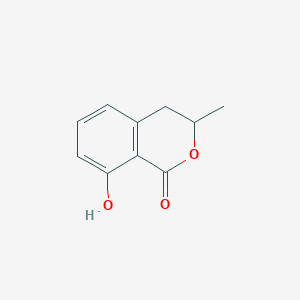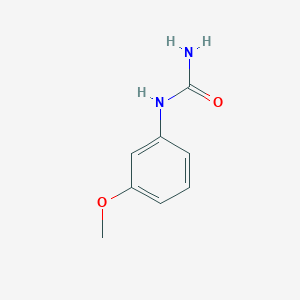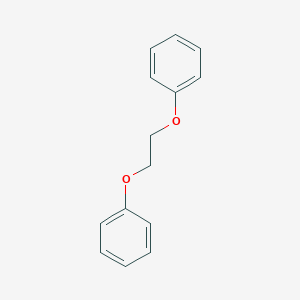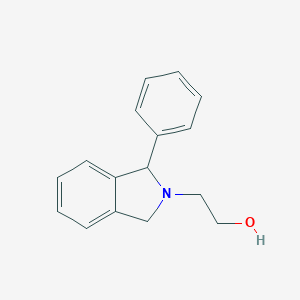
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol
Descripción general
Descripción
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol is an organic compound characterized by the presence of a phenyl group attached to a dihydroisoindole moiety, which is further connected to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol typically involves the reaction of phthalic anhydride with aniline to form 2-phenyl-1,3-isoindolinedione. This intermediate is then reduced to this compound using appropriate reducing agents such as lithium aluminum hydride or sodium borohydride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as vanadium pentoxide or palladium on carbon can be employed to facilitate the reduction step, ensuring high selectivity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)acetaldehyde.
Reduction: Formation of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethane.
Substitution: Formation of nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-isoindolinedione: A precursor in the synthesis of 2-(1-Phenyl-2,3-dihydro-1H-isoindol-2-YL)ethanol.
Phthalic anhydride: A starting material in the synthesis of various isoindoline derivatives.
N-isoindoline-1,3-dione: A related compound with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of a phenyl group with a dihydroisoindole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .
Propiedades
IUPAC Name |
2-(1-phenyl-1,3-dihydroisoindol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-11-10-17-12-14-8-4-5-9-15(14)16(17)13-6-2-1-3-7-13/h1-9,16,18H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBVIRIZTVNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(N1CCO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517629 | |
| Record name | 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18409-76-2 | |
| Record name | 2-(1-Phenyl-1,3-dihydro-2H-isoindol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


